Exact Mass Shift vs. Unlabeled Sulfazamet: Enabling Selective Ion Monitoring Without Spectral Interference
Sulfazamet-13C6 provides an exact mass of 334.119537 Da, representing a +6.02 Da shift from the unlabeled sulfazamet monoisotopic mass of 328.099396 Da . This mass difference is sufficient to fully resolve the internal standard signal from the native analyte in both low-resolution (unit mass) and high-resolution mass spectrometers, unlike deuterated analogs where incomplete deuteration can produce overlapping isotope clusters [1]. The six 13C atoms are incorporated specifically into the sulfanilamide phenyl ring (positions 1,2,3,4,5,6 of the cyclohexa-1,3,5-triene-1-sulfonamide moiety), ensuring that key fragment ions used in MRM transitions also retain the mass shift for confirmatory ion ratio analysis .
| Evidence Dimension | Exact mass and mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | Exact mass 334.119537 Da (Sulfazamet-13C6, 13C6C10H16N4O2S) |
| Comparator Or Baseline | Monoisotopic mass 328.099396 Da (unlabeled sulfazamet, C16H16N4O2S) |
| Quantified Difference | +6.020141 Da mass shift (6 × 13C vs 12C mass difference) |
| Conditions | Mass spectrometry, calculated from molecular formula and isotopic composition; 13C6 labeling on the sulfanilamide phenyl ring |
Why This Matters
This mass shift eliminates co-elution interference in MS detection, enabling accurate quantification of sulfazamet at trace residue levels without the isotopic cross-talk or hydrogen-deuterium exchange artifacts that compromise deuterated internal standards.
- [1] Restek. Choosing an Internal Standard. Technical Note, 2015. 'Isotopically labeled analogs will chromatograph extremely similar to their non-labelled counterparts... they coelute with the non-labelled target compound; hence, they can only be used with mass spectrometry.' View Source
